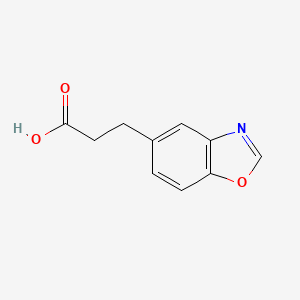

3-(1,3-Benzoxazol-5-yl)propanoic acid

描述

Contextualization within Benzoxazole (B165842) Chemistry and its Derivatives

Benzoxazoles are a class of heterocyclic organic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. This bicyclic aromatic structure imparts a unique combination of rigidity and electronic properties that make it a privileged scaffold in the design of biologically active molecules. The benzoxazole core is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for functionalization, enabling the synthesis of a diverse library of derivatives. The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a wide array of compounds with distinct physicochemical and biological profiles.

Significance of Benzoxazole-Containing Scaffolds in Medicinal Chemistry and Chemical Biology Research

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities. nih.gov This has led to their investigation in numerous therapeutic areas. The lipophilic nature of the benzoxazole scaffold often enhances the ability of these compounds to permeate biological membranes, a desirable property for drug candidates.

Benzoxazole derivatives have been reported to possess a wide range of biological activities, including:

Antimicrobial Activity: Many benzoxazole analogues have demonstrated potent activity against a variety of bacterial and fungal pathogens. nih.gov

Anticancer Activity: The benzoxazole scaffold is present in numerous compounds that have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Anti-inflammatory Activity: Certain benzoxazole derivatives have shown significant anti-inflammatory properties. nih.gov

Neuroprotective Effects: Emerging research suggests that some benzoxazole-containing compounds may offer protection against neurodegenerative processes. mdpi.com

The therapeutic potential of this class of compounds is underscored by the fact that the benzoxazole moiety was a core component of the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen. nih.gov

Overview of Current Academic Research Trajectories for 3-(1,3-Benzoxazol-5-yl)propanoic Acid Analogues

Current research on analogues of this compound is vibrant and multifaceted, with a primary focus on exploring their therapeutic applications. A significant area of investigation is their potential as novel antimicrobial agents. For instance, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antibacterial activity. These studies have revealed that certain structural modifications, such as the introduction of hydrophobic substituents, can lead to potent activity against both Gram-positive and Gram-negative bacteria.

Interactive Data Table: Antimicrobial Activity of Selected this compound Analogues

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis | 0.098 |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Staphylococcus aureus | 0.39 |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Escherichia coli | 0.78 |

| (S)-configuration-substituted phenoxyl side chain with para-tert-butyl | Gram-negative and Gram-positive bacteria | 1.56 - 6.25 |

| (S)-configuration-substituted phenoxyl side chain with para-phenyl | Gram-negative and Gram-positive bacteria | 1.56 - 6.25 |

| (S)-configuration-substituted phenoxyl side chain with para-benzyloxy | Gram-negative and Gram-positive bacteria | 1.56 - 6.25 |

Beyond antimicrobial research, the broader class of benzoxazole derivatives is being explored for other therapeutic applications. Studies have demonstrated that various benzoxazole-containing molecules exhibit significant anticancer and anti-inflammatory activities. nih.govmdpi.com For example, a study on 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid identified its potent antimitotic activity against several cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov Furthermore, the neuroprotective potential of benzoxazole derivatives is an emerging field of interest, with some compounds showing promise in models of neurodegenerative diseases. mdpi.com The ongoing research into these diverse biological activities highlights the rich therapeutic potential of the benzoxazole scaffold and its propanoic acid derivatives.

属性

IUPAC Name |

3-(1,3-benzoxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)4-2-7-1-3-9-8(5-7)11-6-14-9/h1,3,5-6H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBKIXQFIKSODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCC(=O)O)N=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for the 1,3-Benzoxazol-5-yl Moiety

The formation of the benzoxazole (B165842) ring system is a cornerstone of synthesizing the target compound. This bicyclic heterocycle is typically constructed from precursors, with 2-aminophenol derivatives being the most common starting material.

Condensation Reactions Utilizing 2-Aminophenol Derivatives and Carboxylic Acids

The most prevalent and direct method for synthesizing the 2-substituted benzoxazole core involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives, such as aldehydes, acyl chlorides, or esters. rsc.orgnih.govnih.gov This reaction is essentially a cyclodehydration, where the amino and hydroxyl groups of the aminophenol react with the carbonyl group of the second reactant to form the oxazole (B20620) ring fused to the benzene (B151609) ring.

A variety of catalytic systems have been developed to facilitate this transformation, often aiming for milder conditions, higher yields, and greener processes. rsc.orgnih.gov These include:

Acid Catalysts : Brønsted or Lewis acids are commonly used to activate the carbonyl group of the carboxylic acid or aldehyde, making it more susceptible to nucleophilic attack by the aminophenol. acs.org Polyphosphoric acid (PPA) has been a traditional choice for promoting this condensation at high temperatures. nih.gov

Metal Catalysts : Numerous metal-based catalysts, including those supported on nanoparticles, have been shown to be effective. nih.govacs.org For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid has been used to catalyze the condensation of 2-aminophenol with aldehydes under solvent-free ultrasound irradiation, offering advantages like easy catalyst recovery and shorter reaction times. rsc.orgnih.gov

Oxidative Conditions : When aldehydes are used as the carbonyl source, the initial condensation forms a Schiff base intermediate (an o-hydroxyarylidene aniline), which then undergoes oxidative cyclization to yield the aromatic benzoxazole ring. ijpbs.com Various oxidizing agents can be employed for this step.

The reaction conditions can be tailored based on the specific substrates and desired outcome. Solvent-free conditions are often preferred to develop more environmentally benign protocols. rsc.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Key Advantage |

|---|---|---|---|---|

| 2-Aminophenol | Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature | Traditional, effective for dehydration nih.gov |

| 2-Aminophenol | Aldehydes | Brønsted Acidic Ionic Liquid Gel | 130 °C, Solvent-Free | Reusable catalyst, high yield acs.org |

| 2-Aminophenol | Aldehydes | LAIL@MNP (Magnetic Nanoparticle) | 70 °C, Ultrasound, Solvent-Free | Green method, rapid, easy catalyst recovery rsc.orgnih.gov |

| 2-Aminophenol | Tertiary Amides | Triflic Anhydride (B1165640) (Tf₂O) | Mild Conditions | High versatility and functional group tolerance nih.gov |

Ring-Closing Strategies and Cyclization Reactions

Beyond the direct condensation of two separate components, intramolecular ring-closing reactions provide another powerful route to the benzoxazole moiety. In these strategies, a single precursor molecule already contains the necessary atoms and functional groups poised for cyclization.

One common approach is the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.org In this method, an o-haloanilide undergoes a copper-catalyzed reaction that is believed to proceed through an oxidative insertion/reductive elimination pathway, forming the C-O bond of the oxazole ring. organic-chemistry.org The reaction rate often depends on the nature of the halogen, following the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Another strategy involves the oxidative cyclization of catechols with primary amines, which can be achieved using systems like DDQ/EA or O₂/water under metal-free conditions. researchgate.net This method provides a green and economical alternative for constructing the benzoxazole scaffold. researchgate.net Furthermore, the cyclization of 2-aminophenols with β-diketones has been accomplished using a combined catalyst system of a Brønsted acid and copper iodide. acs.org

Direct Functionalization and Arylation Approaches on the Benzoxazole Core

Instead of building the benzoxazole ring with all substituents in place, an alternative strategy involves the direct functionalization of a pre-formed benzoxazole core. This is often achieved through transition metal-catalyzed C-H bond activation, which allows for the introduction of new functional groups onto the benzene portion of the heterocycle. mdpi.comnitrkl.ac.in

This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. nih.govmdpi.com Palladium, ruthenium, and copper are common catalysts for these transformations. researchgate.netnih.gov For example, copper(II)-catalyzed protocols have been developed for the regioselective C-H functionalization and C-O bond formation, using air as the terminal oxidant. nih.gov The benzoxazole or benzothiazole (B30560) moiety itself can act as an innate directing group to guide the arylation to specific positions on an attached aryl ring. researchgate.net While functionalization at the C2 position of the oxazole ring is common, methods for direct C-H functionalization on the fused benzene ring are more challenging but have been developed, providing access to C4, C5, and C7-substituted 2-aryl benzoxazoles. nitrkl.ac.in

Installation and Derivatization of the Propanoic Acid Side Chain

Once the 1,3-benzoxazol-5-yl core is synthesized, the next critical step is the installation and potential modification of the propanoic acid side chain at the 5-position.

Synthetic Routes for Alpha- and Beta-Substituted Propanoic Acid Analogues

Research has led to the synthesis of various analogues of 3-(1,3-Benzoxazol-5-yl)propanoic acid, particularly those with substitutions on the propanoic acid chain itself. A notable example is the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are alpha-hydroxy substituted analogues. xjtlu.edu.cnnih.gov

The synthesis of these alpha-substituted derivatives typically starts from a precursor like 3-(benzo[d]oxazol-5-yl)-2-oxopropanoic acid. This keto-acid can be reduced to introduce a hydroxyl group at the alpha-position (C2). The hydroxyl group can then be further derivatized, for instance, by reacting it with various substituted phenols under Mitsunobu reaction conditions to create a library of ether-linked side chains. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.

Stereoselective Synthesis of Chiral this compound Derivatives

When substitutions are introduced on the propanoic acid side chain, chiral centers can be created. The stereochemistry at these centers is often crucial for biological activity. Consequently, stereoselective synthetic methods are employed to produce specific enantiomers of the target compound.

Advanced and Sustainable Synthetic Protocols

The synthesis of this compound, a molecule of interest in various chemical research fields, relies on the efficient construction of its core benzoxazole scaffold. Modern synthetic chemistry has moved towards advanced and sustainable protocols that offer significant advantages over classical methods, including higher yields, milder reaction conditions, reduced waste, and greater atom economy. These methodologies, encompassing sophisticated catalytic systems, green chemistry principles, and streamlined reaction sequences, are pivotal for the practical and environmentally responsible production of benzoxazole derivatives.

Catalytic Methods (e.g., Organometallic, Nanocatalysis, Metal-Free)

Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. For the synthesis of the benzoxazole ring system, various catalytic strategies have been developed, ranging from organometallic and nanoparticle-based methods to metal-free approaches.

Organometallic Catalysis Transition metal catalysts, including those based on palladium, copper, and ruthenium, are widely employed for constructing the benzoxazole skeleton. These methods often involve the condensation of 2-aminophenols with various substrates like aldehydes, carboxylic acids, or β-diketones. For instance, copper(I) iodide (CuI), when used in combination with a Brønsted acid, effectively catalyzes the cyclization of 2-aminophenols with β-diketones, tolerating a range of functional groups on the aminophenol ring acs.org. Palladium complexes have also been utilized, with some catalysts enabling the reaction to proceed at moderate temperatures (50°C) using air as the oxidant, making the process greener as water is the only byproduct nih.gov. Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions represent another advanced route, facilitating the synthesis from primary alcohols and 2-aminophenols ijpbs.com.

Nanocatalysis The application of nanocatalysts in benzoxazole synthesis has gained significant traction due to their high surface-area-to-volume ratio, which enhances catalytic activity, and the ease with which they can often be recovered and recycled. dntb.gov.ua Various nano-catalytic systems have been reported, demonstrating high efficiency, selectivity, and stability dntb.gov.ua.

Researchers have developed silver-palladium nanoparticles grown on oxygen-deficient tungsten oxide nanorods that can catalyze a four-reaction sequence in a single pot to produce benzoxazoles with near-quantitative yield at a reduced temperature of 80°C thechemicalengineer.com. Another effective system involves magnetic iron oxide nanoparticles coated with a silica shell and functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) ajchem-a.comajchem-a.com. This heterogeneous catalyst facilitates the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions and can be easily separated using a magnet for reuse without significant loss of activity ajchem-a.comajchem-a.com. Other reported nanocatalysts include nano ceria (CeO₂), nano-sulfated zirconia, and Ag@TiO₂ nanocomposites, which are effective in various one-pot syntheses ijpbs.com.

Metal-Free Catalysis To circumvent the cost and potential toxicity associated with metal catalysts, metal-free synthetic protocols have been developed. One notable strategy involves an oxidative annulation of phenols and primary amines controlled by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) acs.orgresearchgate.net. This method avoids pre-functionalized substrates and is highly general, producing a wide variety of functionalized benzoxazoles in high yields acs.org. Another innovative metal-free approach is a one-pot cascade transformation that uses polyphosphoric acid (PPA) to activate nitroalkanes. This process involves a direct ortho-C–H functionalization of phenols, followed by a Beckman rearrangement and cyclocondensation, yielding benzoxazoles in an atom-economic fashion with water as the only byproduct rsc.orgrsc.org.

Table 1: Comparison of Catalytic Methods for Benzoxazole Synthesis

| Catalyst Type | Specific Catalyst/Reagent | Starting Materials | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Organometallic | Brønsted acid / CuI | 2-Aminophenols, β-Diketones | Not specified | Various | acs.org |

| Organometallic | Dendronized amine polymer-Pd complex | 2-Aminophenol, Benzaldehyde | Ethanol, 50 °C, 3 h | 88 | nih.gov |

| Nanocatalysis | Silver-palladium nanoparticles on tungsten oxide nanorods | Formic acid, Nitrobenzene, Aldehyde | 80 °C, 8 h | Near-quantitative | thechemicalengineer.com |

| Nanocatalysis | Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic aldehydes | Solvent-free, 50 °C | High | ajchem-a.comajchem-a.com |

| Nanocatalysis | LAIL@MNP | 2-Aminophenols, Aromatic aldehydes | Solvent-free, sonication, 70 °C, 30 min | Up to 90 | nih.gov |

| Metal-Free | TEMPO / NaIO₄ or K₂S₂O₈ | Phenols, Primary amines | Not specified | Up to 94 | acs.org |

| Metal-Free | Polyphosphoric acid (PPA) | Phenols, Nitroalkanes | Not specified | Not specified | rsc.orgrsc.org |

Green Chemistry Approaches (e.g., Microwave, Ultrasound, Mechanochemistry, Aqueous Media)

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. For benzoxazole derivatives, several eco-friendly techniques have been successfully implemented, minimizing energy consumption and the use of hazardous materials.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically reduces reaction times and often improves product yields compared to conventional heating methods eurekaselect.com. The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, a related heterocyclic structure, was achieved in just 2-3 minutes with good yields under microwave conditions nih.gov. For benzoxazoles, microwave-assisted methods have been used for the cyclization of 2-aminophenols and benzaldehydes, sometimes in the presence of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] which acts as a recyclable catalyst mdpi.combohrium.com. This combination enhances the rate of reaction and aligns with green chemistry principles by using a sustainable catalyst mdpi.combohrium.com.

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting synthesis under environmentally benign conditions researchgate.netnih.gov. Ultrasound irradiation can induce cavitation, creating localized high-temperature and high-pressure zones that accelerate reaction rates. The synthesis of benzoxazole derivatives from azo-linked salicylic acid derivatives and 2-amino-4-chlorophenol has been successfully demonstrated using this technique, resulting in short reaction times and high yields at room temperature researchgate.netnih.gov. In some protocols, ultrasound is combined with solvent-free conditions and a magnetic nanocatalyst, further enhancing the green credentials of the process by allowing for easy catalyst recycling and minimal waste nih.gov.

Mechanochemistry Mechanochemical synthesis utilizes mechanical energy, typically from ball milling or grinding, to initiate chemical reactions, often in the absence of a solvent acs.org. This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry acs.org. The synthesis of benzoxazole derivatives has been achieved through mechanochemical methods, which involve the aerobic oxidation of Schiff bases derived from 2-aminophenol mdpi.com.

Aqueous Media Using water as a reaction solvent is a primary goal of green chemistry. The synthesis of benzoxazoles in aqueous media has been achieved using catalysts like samarium triflate, which is reusable and effective for the condensation of o-aminophenols and aldehydes organic-chemistry.orgchemicalbook.com. Nanocatalysts, such as a g-C₃N₄·OH nanocomposite, have also been employed for multi-component reactions in an aqueous environment at room temperature, providing an environmentally friendly route to heterocyclic compounds researchgate.net.

Table 2: Green Chemistry Approaches to Benzoxazole Synthesis

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave | [CholineCl][oxalic acid] DES | Short | Good to Excellent | Rapid heating, reusable catalyst, solvent-free | mdpi.combohrium.com |

| Microwave | Phenyliodoniumbis-trifluoroacetate (PIFA) | Not specified | Not specified | Green synthesis method | jbarbiomed.com |

| Ultrasound | None (azo-linked salicylic acids) | Short | High | Environmentally benign, room temperature | researchgate.netnih.gov |

| Ultrasound | LAIL@MNP | 30 min | Up to 90 | Solvent-free, recyclable magnetic catalyst | nih.gov |

| Mechanochemistry | NaCN/DMF/O₂ | 2 h | Excellent | Solvent-free, energy-efficient | mdpi.com |

| Aqueous Media | Samarium triflate | Not specified | Not specified | Reusable catalyst, environmentally safe solvent | organic-chemistry.orgchemicalbook.com |

Multi-Component and One-Pot Synthetic Strategies

To improve process efficiency and reduce waste from intermediate purification steps, chemists often design multi-component and one-pot reactions. These strategies involve combining three or more reactants in a single vessel to form a complex product in a sequential manner, thereby increasing atom and step economy.

Multi-Component Reactions (MCRs) MCRs are highly convergent processes that are well-suited for creating libraries of structurally diverse molecules. The use of nanocatalysts is particularly beneficial for promoting MCRs in the synthesis of benzoxazole derivatives, leveraging their high activity and selectivity dntb.gov.ua. While specific MCRs for this compound are not detailed in the literature, related four-component one-pot procedures have been developed to assemble 3-heteroarylpropionic acids, showcasing the potential of this approach researchgate.net.

One-Pot Syntheses Many advanced synthetic methods for benzoxazoles are designed as one-pot procedures. These reactions streamline synthesis by avoiding the isolation of intermediates. For example, a sequential one-pot protocol for 2-substituted benzoxazoles involves an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure organic-chemistry.org. Another versatile one-pot method uses triphenylbismuth dichloride to promote the desulfurization of thioamides and subsequent cyclization with 2-aminophenols, affording a range of 2-substituted benzoxazoles under mild conditions beilstein-journals.org. The metal-free cascade reaction involving PPA-activated nitroalkanes is also a notable one-pot strategy that combines C-H functionalization and cyclocondensation in a single process rsc.orgrsc.org. These strategies are highly efficient and reduce the environmental impact by minimizing solvent use and purification steps.

Table 3: Overview of One-Pot Strategies for Benzoxazole Synthesis

| Strategy | Key Reagents / Catalyst | Key Features | Reference |

|---|---|---|---|

| Aminocarbonylation / Cyclization | Palladium catalyst, 2-Aminophenols, Aryl bromides | Sequential one-pot procedure for 2-aryl or 2-styryl benzoxazoles. | organic-chemistry.org |

| Cascade C-H Functionalization / Cyclocondensation | Polyphosphoric acid (PPA), Phenols, Nitroalkanes | Metal-free, oxidant-free, atom-economic, water is the only byproduct. | rsc.orgrsc.org |

| Condensation in Ionic Liquid | 1-butyl 3-methyl imidazolium tetrafluoroborate [(bmim)BF₄] | Condensation of carboxylic acids with 2-aminophenol at high temperatures. | researchgate.net |

| Desulfurization / Cyclization | Triphenylbismuth dichloride, 2-Aminophenols, Thioamides | Mild conditions, applicable to 2-aryl and 2-alkyl benzoxazoles. | beilstein-journals.org |

| Domino Acylation / Annulation | CuI, 1,10-phenanthroline, 2-Bromoanilines, Acyl chlorides | Microwave conditions, complements methods using 2-aminophenols. | organic-chemistry.org |

Chemical Modification and Structure Activity Relationship Sar Elucidation

Derivatization at the Propanoic Acid Alpha-Carbon Position

The alpha-carbon of the propanoic acid side chain has been a primary target for derivatization, with studies focusing on the introduction of a variety of substituents and the influence of stereochemistry.

A notable study in this area involved the synthesis of a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. In this research, a phenoxyl side chain was introduced at the alpha-carbon (position 2 of the propanoic acid). The investigation into the structure-activity relationships of these compounds revealed that hydrophobic substituents on this phenoxyl side chain were particularly effective. Specifically, derivatives bearing para-tert-butyl, para-phenyl, and para-benzyloxy groups on the phenoxyl ring demonstrated the most potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria.

| Compound ID | Alpha-Carbon Substituent | Key Findings |

|---|---|---|

| 11r | Phenoxyl with para-tert-butyl group | Displayed the best activities against all Gram-negative and Gram-positive bacteria. |

| 11s | Phenoxyl with para-phenyl group | Showed excellent antibacterial activity. |

| 11t | Phenoxyl with para-benzyloxy group | Exhibited potent activity against screened bacteria. |

The stereochemistry at the alpha-carbon is a critical determinant of the biological activity of 3-(1,3-Benzoxazol-5-yl)propanoic acid derivatives. The spatial arrangement of substituents around this chiral center directly influences how the molecule interacts with its biological target.

In the aforementioned study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, a clear stereochemical preference was observed. The compounds with the (S)-configuration at the alpha-carbon consistently exhibited excellent antibacterial activity. This finding strongly suggests that the specific three-dimensional orientation of the (S)-enantiomer is crucial for optimal binding to the target site, leading to a more potent biological response. The (R)-enantiomers, in contrast, showed significantly lower activity, highlighting the stereospecificity of the molecular interactions.

Structural Modifications on the 1,3-Benzoxazole Ring System

The 1,3-benzoxazole ring is another key region for chemical modification. Alterations to both the benzene (B151609) moiety and the C-2 position of the oxazole (B20620) ring have been explored to modulate the compound's properties.

The introduction of substituents onto the benzene portion of the benzoxazole (B165842) ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. While specific studies on the systematic halogenation and alkylation of this compound are not extensively detailed in the available literature, general principles of benzoxazole chemistry suggest that such modifications would have a profound impact. For instance, the introduction of a bromine atom at position 7 of the benzoxazole ring in a related series of benzoxazolylalanine derivatives was found to increase antifungal activity. This suggests that electron-withdrawing groups on the benzene ring can enhance the biological profile of these compounds.

The C-2 position of the benzoxazole ring offers a convenient handle for introducing a wide variety of substituents, including aryl and alkyl groups. The nature of the group at this position has been shown to be a critical determinant of the biological activity of benzoxazole derivatives.

| C-2 Substituent Type | General Impact on Activity |

|---|---|

| Aryl Groups | Often associated with a broad range of biological activities, including antimicrobial and anticancer properties. |

| Alkyl Groups | Can modulate the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. |

Linker Region Variation and its Conformational Impact

Conformational analysis of related aryl propanoic acids has shown that the dihedral angle between the aromatic ring and the carboxylic acid group can influence biological activity. It is plausible that modifications to the propanoic acid linker, such as altering its length or introducing conformational constraints, could significantly impact the three-dimensional shape of this compound derivatives and, consequently, their biological activity. Such changes could affect the molecule's ability to adopt the necessary conformation for binding to its target, thereby modulating its efficacy. Further research in this area would be valuable for a more complete understanding of the SAR of this compound class.

Systematic SAR Studies through Analog Design and Synthesis

Systematic structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. For derivatives of this compound, extensive research has been conducted by synthesizing and evaluating a variety of analogs. These studies have provided valuable insights into the structural requirements for biological activity, even though specific systematic SAR data for this compound itself is not extensively detailed in the available literature. However, SAR studies on closely related benzoxazole-containing compounds have shed light on how modifications to the benzoxazole core and its substituents influence their biological profiles, including antimicrobial and anticancer activities.

The core benzoxazole scaffold is a key pharmacophore, and its biological activity is significantly influenced by the nature and position of its substituents. Research on a series of benzoxazole analogs has demonstrated that substitutions at various positions of the benzoxazole ring system can lead to compounds with a broad spectrum of antimicrobial and anticancer properties.

For instance, in a study focused on a series of synthesized benzoxazole derivatives, specific substitutions on the benzoxazole ring and associated moieties were found to correlate with their antimicrobial and anticancer efficacy. The introduction of electron-withdrawing or electron-donating groups at different positions has been shown to modulate the biological activity of these compounds.

A summary of the structure-activity relationships for a series of benzoxazole derivatives is presented below, highlighting the impact of different substituents on their antimicrobial activity.

| Compound ID | Modification | Target Organism | Activity (MIC in µM) |

|---|---|---|---|

| Compound 1 | Unsubstituted benzylidene hydrazide | C. albicans | Improved antifungal activity |

| Compound 10 | - | B. subtilis | 1.14 x 10⁻³ (Most effective) |

| Compound 13 | - | P. aeruginosa | 2.57 x 10⁻³ |

| Compound 19 | - | S. typhi | 2.40 x 10⁻³ |

| Compound 20 | - | S. typhi | 2.40 x 10⁻³ |

| Compound 24 | - | E. coli | 1.40 x 10⁻³ |

Similarly, the anticancer activity of these derivatives was also found to be dependent on their substitution patterns.

| Compound ID | Modification | Activity (IC50 in µM) |

|---|---|---|

| Compound 4 | Di-methoxy substitution on aromatic aldehyde | 39.9 |

| Compound 6 | Tri-methoxy substitution on aromatic aldehyde | 24.5 (Best anticancer activity) |

| Compound 26 | Ortho hydroxy group | 35.6 |

These findings underscore the importance of the substituents on the benzoxazole scaffold in determining the biological activity of this class of compounds. The insights gained from these SAR studies are instrumental in guiding the design and synthesis of new, more potent, and selective benzoxazole-based therapeutic agents.

Mechanistic Investigations of Molecular Reactivity and Transformations

Elucidation of Reaction Mechanisms in Benzoxazole (B165842) Formation and Derivatization

The synthesis of the benzoxazole scaffold, the core of 3-(1,3-Benzoxazol-5-yl)propanoic acid, is typically achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its equivalent. researchgate.net The formation of the target molecule specifically involves the reaction of 4-amino-3-hydroxyphenylpropanoic acid with formic acid or a derivative, followed by cyclization. The mechanism of this core transformation can proceed through several distinct pathways, often dictated by the choice of catalyst and reaction conditions.

One of the most common methods involves the direct condensation of o-aminophenols with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA) at high temperatures. researchgate.netijpbs.com The mechanism begins with the formation of an intermediate o-hydroxy amide, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.

More contemporary methods employ transition-metal catalysts to facilitate the cyclization under milder conditions. For instance, copper-catalyzed intramolecular C-O cross-coupling of ortho-haloanilides is a well-established route. The proposed mechanism for this transformation involves an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) cycle. organic-chemistry.orgacs.org The rate-determining step is typically the oxidative addition of the copper catalyst to the C-X bond (where X = I, Br, Cl). organic-chemistry.org

Another sophisticated approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O). In this cascade reaction, the amide carbonyl group is activated by Tf₂O, followed by nucleophilic attack from the amino group of the o-aminophenol, intramolecular cyclization, and finally, elimination to form the 2-substituted benzoxazole. nih.gov

Hypervalent iodine reagents have also been employed in the synthesis of benzoxazoles from imines derived from o-aminophenols. researchgate.net Plausible mechanisms for this transformation include a single-electron transfer (SET) pathway or a ligand exchange process to form an aryloxy-λ³-iodane intermediate, which then undergoes reductive elimination to furnish the benzoxazole ring. researchgate.net

Derivatization of the pre-formed this compound can occur at several positions. The carboxylic acid moiety can be converted to esters, amides, or other functional groups using standard organic transformations. The benzoxazole ring itself can undergo electrophilic substitution on the benzene (B151609) portion, or C-H functionalization at the C2 position, although the latter is more common for benzoxazoles lacking a substituent at this position.

| Method | Key Reagents/Catalysts | Proposed Mechanism Highlights | Reference |

|---|---|---|---|

| Thermal Cyclodehydration | Polyphosphoric Acid (PPA) | Formation of an intermediate o-hydroxy amide followed by intramolecular cyclization. | researchgate.net |

| Copper-Catalyzed Cyclization | CuI, 1,10-phenanthroline | Oxidative insertion of Cu(I) into the C-X bond, followed by reductive elimination from a Cu(III) intermediate. | organic-chemistry.org |

| Amide Activation | Triflic Anhydride (Tf₂O) | Activation of an amide carbonyl, nucleophilic addition by o-aminophenol, cyclization, and elimination. | nih.gov |

| Hypervalent Iodine Mediation | I(III) reagents | Can proceed via a single-electron transfer (SET) pathway or through an aryloxy-λ³-iodane intermediate. | researchgate.net |

Ring-Opening and Rearrangement Pathways of Benzoxazole Systems

The benzoxazole ring, while aromatic and generally stable, is susceptible to ring-opening reactions under specific conditions, most notably hydrolysis. The stability and reaction pathway are highly dependent on the pH of the medium.

Under acidic conditions, benzoxazoles can undergo hydrolysis to yield the corresponding o-amidophenols. rsc.org The mechanism for this transformation involves several key steps. First, the nitrogen atom of the benzoxazole ring is protonated, which activates the heterocyclic system toward nucleophilic attack. Subsequently, a water molecule attacks the C2 carbon. This leads to the formation of a tetrahedral intermediate. The rate-determining step can vary; at low acidity, nucleophilic attack is often rate-limiting, whereas at higher acidities, the fission of the ring C–O bond in the tetrahedral intermediate can become the slower step. rsc.org For a derivative like this compound, this hydrolysis would result in the formation of 3-(2-(formamido)-4-hydroxyphenyl)propanoic acid.

A related pathway is observed for 2-substituted benzoxazoles, where the nature of the substituent can influence the reaction's dependence on pH. rsc.org For instance, electron-withdrawing groups at the C2 position can alter the mechanism from nucleophilic attack on the conjugate acid to attack on the free base as the pH increases. rsc.org

While thermal and acid-catalyzed rearrangements are not as common for the benzoxazole ring itself compared to other heterocyclic systems, transformations of substituents on the ring can lead to rearranged products. There are no widely reported skeletal rearrangement pathways for the core benzoxazole system under typical laboratory conditions. The primary mode of transformation under hydrolytic stress remains ring-opening.

| Condition | Reagents | Product | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl) | o-Amidophenol | Protonation of ring nitrogen followed by nucleophilic attack of water at C2 and C-O bond cleavage. | rsc.org |

| Basic Hydrolysis | Aqueous Base (e.g., NaOH) | o-Aminophenol and Carboxylate | Direct nucleophilic attack of hydroxide (B78521) ion at the C2 position. | rsc.org |

Photochemical Reactivity and Photodegradation Mechanisms of Benzoxazole Derivatives

Benzoxazole derivatives are known to possess photoactive properties and are often fluorescent, which implies significant interaction with ultraviolet (UV) and visible light. nih.gov This interaction can also lead to photochemical reactions and ultimately, degradation of the molecule. The specific pathways of photodegradation are influenced by factors such as the irradiation wavelength, the solvent, and the presence of other reactive species like oxygen or electron acceptors. researchgate.net

While detailed photodegradation studies specifically on this compound are not widely published, the general mechanisms can be inferred from studies on related benzoxazole and benzothiazole (B30560) structures. researchgate.netchalmers.se Upon absorption of UV radiation, the benzoxazole derivative is promoted to an excited state. From this state, several degradation pathways are possible:

Photo-oxidation : In the presence of oxygen, the excited molecule can react to form oxidized products. This process can involve the formation of reactive oxygen species (ROS) that subsequently attack the benzoxazole ring, leading to ring-opening or the introduction of hydroxyl or carbonyl groups. chalmers.se The benzene ring and the C2 position of the oxazole (B20620) are potential sites for such oxidative attack.

Photolytic Cleavage : The energy absorbed from UV light can be sufficient to induce homolytic or heterolytic cleavage of bonds within the molecule. This can lead to fragmentation of the molecule into smaller radical or ionic species, which can then undergo further reactions. For this compound, potential cleavage points include the bond connecting the propanoic acid side chain to the benzoxazole ring or the bonds within the heterocyclic ring itself.

Electron Transfer Reactions : In the presence of electron acceptors or donors, the excited benzoxazole derivative can participate in photoinduced electron transfer (PET). For example, in the presence of an electron acceptor like carbon tetrachloride, irradiation of related benzothiazole derivatives leads to the formation of various chlorinated products, indicating a complex reaction cascade initiated by electron transfer. researchgate.net

Oxidative and Reductive Transformation Pathways of Benzoxazole Scaffolds

The benzoxazole scaffold can participate in both oxidative and reductive transformations, which are fundamental to its synthesis and potential metabolic pathways.

Oxidative Pathways: Oxidative transformations are central to many synthetic routes for benzoxazoles. The most prominent example is the oxidative cyclization of o-hydroxy Schiff bases (imines), which are formed from the condensation of o-aminophenols and aldehydes. ijpbs.com This transformation requires an oxidant to facilitate the final ring-closing and aromatization step. Various oxidants have been used, including elemental sulfur, manganese dioxide, and even atmospheric oxygen, sometimes in the presence of a catalyst. ijpbs.comrsc.org For example, a silver carbonate-mediated method has been developed for the synthesis of benzoxazoles from imines, where the oxidation process is evidenced by the formation of silver metal. researchgate.net

In a biological context or in the presence of strong chemical oxidants, the benzene ring of the benzoxazole scaffold can be hydroxylated or further oxidized to quinone-like structures, although this often requires harsh conditions.

Reductive Pathways: Reductive transformations of the benzoxazole ring itself are less common, as the aromatic system is relatively stable to reduction. However, substituents on the ring can be readily reduced. For instance, a nitro group on the benzene ring can be reduced to an amino group, providing a key handle for further derivatization.

Interestingly, reductive processes in larger molecular systems can lead to the formation of a benzoxazole ring. A notable example is the transformation of the benzoquinone core in ansamycin (B12435341) antibiotics. A metal-free cascade reaction involving reductive heterocyclization of the benzoquinone core can yield benzoxazole derivatives. acs.org The key step is a tautomerization that enables the reduction of the quinone, followed by a nucleophilic attack of a phenolate (B1203915) group on an imine moiety and subsequent spontaneous oxidation (aromatization) to form the benzoxazole ring system. acs.org This illustrates a sophisticated interplay of reduction and oxidation to construct the heterocyclic scaffold.

Molecular and Biochemical Interaction Studies

Characterization of Target-Ligand Binding Interactions

The benzoxazole (B165842) scaffold, a key feature of 3-(1,3-Benzoxazol-5-yl)propanoic acid, is present in numerous compounds that have been investigated for their interactions with various biological targets. Research into analogues and derivatives provides insight into the potential binding interactions of the parent compound.

Analogues of this compound have been evaluated as inhibitors of several key enzyme systems.

Monoamine Oxidase (MAO): The benzoxazole and related benzisoxazole cores are recognized pharmacophores for MAO inhibition. Studies on 2,1-benzisoxazole derivatives have identified potent and specific inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov For instance, certain derivatives exhibit inhibitory concentrations (IC50) in the nanomolar range, indicating high potency. nih.gov The inhibition of MAO-B can help reduce the metabolism of dopamine (B1211576) in the brain. nih.govmdpi.com The structure-activity relationship suggests that substitutions on the benzisoxazole ring system significantly influence both the potency and selectivity for MAO-A versus MAO-B. nih.gov Similarly, compounds combining 1,3-oxazole and benzenesulfonamide (B165840) moieties have been synthesized and shown to be selective MAO-B inhibitors. mdpi.comresearchgate.net

Table 1: MAO Inhibition by Benzisoxazole Analogues

This table is interactive. You can sort and filter the data.

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| Analogue 7a | MAO-B | 0.017 | Specific for MAO-B |

| Analogue 7b | MAO-B | 0.098 | Specific for MAO-B |

| Analogue 3l | MAO-A | 5.35 | More potent for MAO-A |

| Analogue 5 | MAO-A | 3.29 | More potent for MAO-A |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | Selective for MAO-B |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | Selective for MAO-B |

Data sourced from references nih.govmdpi.com.

Carbonic Anhydrase (CA): The 1,3-oxazole ring, structurally related to the benzoxazole core, has been incorporated into potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net Aromatic sulfonamides containing a 1,3-oxazol-5-yl moiety have demonstrated picomolar inhibition of cytosolic isoforms hCA I and hCA II. researchgate.net These inhibitors anchor to the zinc ion in the enzyme's active site via their sulfonamide group. The design of these compounds often aims to interact with both hydrophobic and hydrophilic residues within the active site, leading to high potency and, in some cases, significant isoform selectivity. researchgate.net Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors have been specifically designed as potential treatments for glaucoma. nih.gov

DNA Gyrase: The antimicrobial activity of benzoxazole derivatives is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and repair. nih.gov Its absence in eukaryotes makes it a prime target for antibacterial agents. nih.gov Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The antibacterial efficacy, measured by the Minimum Inhibitory Concentration (MIC), suggests that these compounds effectively disrupt critical bacterial processes. Structure-activity studies revealed that hydrophobic substituents on the phenoxyl side chain resulted in the most potent antibacterial activity. researchgate.netnih.gov

Table 2: Antimicrobial Activity (MIC) of Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic Acid Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Substituent | MIC (µg/mL) vs. Gram-positive bacteria | MIC (µg/mL) vs. Gram-negative bacteria |

|---|---|---|---|

| 11r | para-tert-butyl | 1.56 - 6.25 | 1.56 - 6.25 |

| 11s | para-phenyl | 1.56 - 6.25 | 1.56 - 6.25 |

| 11t | para-benzyloxy | 1.56 - 6.25 | 1.56 - 6.25 |

Data sourced from references researchgate.netnih.gov.

Specific studies detailing the receptor binding affinity and the formation of ligand-receptor complexes for this compound were not prominently available in the reviewed literature. However, the benzoxazole scaffold is a component of molecules designed to interact with various receptors, and computational docking studies on related enzyme inhibitors suggest that the heterocyclic ring system plays a crucial role in orienting the molecule within the binding site for optimal interaction. mdpi.comresearchgate.net

Investigations into Cellular and Subcellular Molecular Modulation

Research on 3-(2-benzoxazol-5-yl)alanine derivatives, which are close structural analogues, has shed light on the cellular effects of this class of compounds. nih.gov Screening tests have demonstrated that these compounds can be toxic to both normal and cancerous cell lines. nih.gov This cytotoxicity indicates an interaction with fundamental cellular machinery. The observed effects on cancer cell lines such as breast (MCF-7), liver (HepG2), and prostate (PC3) cancer cells suggest modulation of pathways related to cell proliferation and viability. nih.gov

Elucidation of Biological Pathways Affected by this compound Analogues

Based on the known enzyme targets of its analogues, this compound could potentially influence several biological pathways:

Neurotransmitter Metabolism: Through the inhibition of MAO-A and MAO-B, benzoxazole analogues can alter the metabolic pathways of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov This is the foundational mechanism for the therapeutic use of MAO inhibitors in depression and Parkinson's disease. nih.gov

Bacterial DNA Replication and Repair: By targeting DNA gyrase, benzoxazole-based antibacterial agents disrupt the topology of bacterial DNA. nih.gov This interference with DNA supercoiling inhibits the processes of replication and transcription, ultimately leading to bacterial cell death. nih.gov

Physiological pH and Ion Regulation: Inhibition of carbonic anhydrase isoforms can impact a wide range of physiological processes, including pH regulation, CO2 and bicarbonate transport, and fluid secretion in tissues like the eye. nih.gov

Cross-Reactivity and Selectivity Profiling in Research Models

Selectivity is a critical aspect of drug design, and studies on benzoxazole analogues provide relevant data.

Enzyme Isoform Selectivity: Research on MAO inhibitors has shown that modifications to the benzisoxazole structure can confer high selectivity for the MAO-B isoform over MAO-A. nih.gov Similarly, certain 1,3-oxazole-based sulfonamides show remarkable (>10,000-fold) selectivity for cytosolic carbonic anhydrase isoforms (CA I and II) over membrane-bound isoforms like CA IX and XII. researchgate.net

Antimicrobial Selectivity: Studies on derivatives of 3-(2-benzoxazol-5-yl)alanine revealed that their antibacterial activity was selective, acting only against Gram-positive bacteria like Bacillus subtilis while being inactive against the tested Gram-negative and pathogenic strains. nih.gov This suggests a mechanism of action or a cellular uptake process that is specific to Gram-positive bacteria.

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(1,3-Benzoxazol-5-yl)propanoic acid. Time-Dependent DFT (TD-DFT) extends these capabilities to predict electronic excitation energies and UV-Vis absorption spectra.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For benzoxazole (B165842) derivatives, DFT calculations are commonly employed to visualize the spatial distribution of these orbitals and to calculate their energy levels. Such analyses for this compound would likely reveal the localization of the HOMO and LUMO across the benzoxazole ring system and the propanoic acid side chain. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interaction patterns.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available in the reviewed literature.

DFT calculations are instrumental in predicting the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction pathways. For this compound, this could be applied to predict its behavior in various chemical transformations, such as esterification of the carboxylic acid group or electrophilic substitution on the benzoxazole ring. The identification of transition state structures provides a detailed understanding of the reaction mechanism at a molecular level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking algorithms predict the preferred orientation of a ligand within the binding site of a target protein, generating a binding mode or pose. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the binding site. The resulting binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are collectively known as the interaction fingerprint. For this compound, docking studies could be used to screen for potential biological targets and to understand the structural basis of its activity if it were to bind to a specific protein.

While molecular docking often treats the ligand as flexible, the protein is typically held rigid. Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the ligand-protein complex over time. This allows for a more detailed conformational analysis and assessment of the flexibility of both the ligand and the protein upon binding. MD simulations can refine the binding poses obtained from docking and provide insights into the stability of the ligand-protein complex and the energetic contributions of different interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds like benzoxazole derivatives, a QSAR model would be developed using a training set of molecules with known biological activities. The model would then be validated using a separate test set of compounds. While no specific QSAR models for this compound have been reported, if it were part of a series of related compounds with measured biological activity, a QSAR study could be undertaken. The resulting model could then be used to guide the design of new derivatives with potentially improved activity.

Data Mining and Cheminformatics for Benzoxazole Research Databases

Data mining and cheminformatics are indispensable tools in modern drug discovery, enabling researchers to extract valuable insights from vast chemical and biological datasets. For a chemical scaffold as significant as benzoxazole, which is present in numerous biologically active compounds, these computational approaches are critical for navigating the chemical space, identifying promising candidates, and optimizing lead compounds. researchgate.net While specific data mining studies on this compound are not extensively documented, the strategies applied to the broader benzoxazole class are directly relevant and provide a framework for its computational evaluation.

The process typically begins with the utilization of large public and commercial databases. These repositories are rich sources of information on chemical structures, their associated biological activities, and physicochemical properties.

Key Public Databases for Benzoxazole Research:

PubChem: A comprehensive public repository hosted by the National Center for Biotechnology Information (NCBI), PubChem contains information on millions of compounds, including a multitude of benzoxazole derivatives. ijrpr.comnih.govcncb.ac.cn It serves as a primary source for virtual screening campaigns, where researchers can search for structural analogs of a lead compound. ijrpr.com

ChEMBL: Maintained by the European Bioinformatics Institute (EBI), ChEMBL is a database of bioactive molecules with drug-like properties. ontosight.aiontosight.ai It contains curated data on the binding affinities, functional effects, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, making it invaluable for building structure-activity relationship models. ontosight.ai

Other Databases: Resources such as the Crystallography Open Database (COD), the Human Metabolome Database (HMDB), and various small molecule repositories (MLSMR, SMR) also house data on benzoxazole-containing compounds, contributing to a holistic view of the chemical landscape. nih.govontosight.ai

Cheminformatics techniques are then applied to mine these databases. A central methodology in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com For benzoxazole derivatives, numerous 2D and 3D-QSAR models have been developed to predict activities ranging from anticancer to antimicrobial effects. ijpsdronline.comresearchgate.net These models help in understanding which structural features are crucial for a desired biological effect, thereby guiding the synthesis of more potent and selective analogs. researchgate.net

Table 1: Examples of QSAR Models Developed for Benzoxazole Derivatives

| QSAR Model Type | Target Activity | Statistical Parameters | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA & CoMSIA) | Anti-inflammatory (COX-2 inhibition) | CoMFA: q² = 0.753, r² = 0.975, r²pred = 0.788 CoMSIA: q² = 0.646, r² = 0.983, r²pred = 0.663 | Models provided valuable information for designing new compounds with predicted anti-inflammatory activity. | tandfonline.com |

| 3D-QSAR (CoMFA & CoMSIA) | Anticancer (VEGFR-2 inhibition) | CoMFA (HCT-116): Rcv² = 0.574, Rpred² = 0.5597 CoMSIA (HepG2): Rcv² = 0.711, Rpred² = 0.6198 | Contour maps illustrated the relationship between steric, electrostatic, and hydrogen bond fields and inhibitory activities. | nih.gov |

| 2D-QSAR (MLR) & 3D-QSAR (kNN-MFA) | Anticancer (against HCT 116 cell line) | Statistically significant models were generated to understand substitutional requirements for anticancer activity. | The robust 2D models may be helpful in designing new anticancer candidates prior to synthesis. | ijpsdronline.com |

| 3D-QSAR | Antidiabetic (Fructose-1,6-bisphosphatase inhibition) | R² = 0.9686, q² = 0.72 | The model correlated the effect of hydrophobic, H-bond acceptor, and H-bond donor groups with activity and was used for virtual screening. | researchgate.net |

Virtual screening is another powerful data mining technique used in benzoxazole research. It involves computationally screening large libraries of compounds against a biological target to identify potential "hits". ijrpr.com This can be ligand-based, using a known active compound (like a benzoxazole derivative) to find structurally similar molecules, or structure-based, which involves docking candidate molecules into the 3D structure of a target protein. ijrpr.comnih.gov For instance, virtual screening of the PubChem database has been used to identify novel benzoxazole analogs as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. ijrpr.com

Table 2: Illustrative Molecular Docking Studies on Benzoxazole Derivatives

| Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| VEGFR-2 | Anticancer | Docking studies indicated that potent benzoxazole derivatives exhibited interactions with key amino acids (e.g., CYS919) in the binding site, similar to the reference drug Sorafenib. | ijrpr.comtandfonline.com |

| COX-2 Enzyme (PDB: 1PXX) | Anti-inflammatory | Specific thiazolidinone-benzoxazole derivatives showed good c-docker interaction energy, identifying them as potential lead molecules. | tandfonline.com |

| DNA Gyrase | Antimicrobial | Molecular docking revealed that certain benzoxazole derivatives had strong binding affinity for the DNA gyrase enzyme, with docking scores more negative than the standard drug Ciprofloxacin. | researchgate.net |

| KCNQ2 Receptor | Anticonvulsant | Molecular docking was used to assess the binding affinities of novel 5-chloro-2-substituted sulfanylbenzoxazoles to the KCNQ2 receptor to rationalize their anticonvulsant activities. | researchgate.net |

Future Research Directions and Advanced Applications in Chemical Biology

Design of Advanced Benzoxazole-Based Molecular Probes and Tools

The inherent photophysical properties of the benzoxazole (B165842) ring system make it an attractive core for the design of fluorescent molecular probes. periodikos.com.bracs.org Benzoxazole derivatives often exhibit desirable characteristics such as a large Stokes shift, high quantum yields, and sensitivity to their microenvironment, which are crucial for high-contrast biological imaging. nih.govnih.gov The structure of 3-(1,3-Benzoxazol-5-yl)propanoic acid is particularly amenable to derivatization for creating highly specific molecular probes.

Future design strategies will likely focus on leveraging the propanoic acid group as a chemical handle. This carboxylic acid moiety provides a convenient point for conjugation to various recognition elements, such as peptides, antibodies, or small molecules, to direct the probe to specific cellular targets like organelles, proteins, or nucleic acids. nih.gov For instance, by attaching a specific peptide sequence, a probe derived from this compound could be designed to monitor the activity of a particular enzyme; cleavage of the peptide by the enzyme would induce a change in the fluorophore's emission, enabling real-time activity readouts.

Furthermore, the benzoxazole core can be systematically modified to fine-tune its photophysical properties. Researchers can introduce electron-donating or electron-withdrawing groups to the benzene (B151609) ring to modulate the absorption and emission wavelengths, potentially shifting them into the near-infrared (NIR) region for deeper tissue imaging. nih.gov Advanced probes based on this scaffold could be developed for detecting specific metal ions, reactive oxygen species (ROS), or changes in pH, as the benzoxazole moiety's fluorescence is often sensitive to these analytes. rsc.orgresearchgate.net

Table 1: Potential Modifications of this compound for Molecular Probe Development

| Modification Site | Moiety to be Added | Desired Outcome |

| Propanoic Acid Group | Biomolecule (Peptide, Antibody) | Target-specific imaging |

| Propanoic Acid Group | Environment-sensitive linker | Sensing of enzymatic activity |

| Benzoxazole Ring | Electron-donating/-withdrawing groups | Tuning of fluorescence wavelength |

| Benzoxazole Ring | Specific ion chelators | Selective ion detection |

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

High-throughput screening (HTS) is a powerful technology for discovering new biologically active compounds from large chemical libraries. tandfonline.comnih.gov The this compound scaffold is an ideal starting point for the construction of diverse compound libraries for HTS campaigns. Its structural simplicity and the reactivity of the propanoic acid group allow for the application of combinatorial chemistry principles to generate a multitude of derivatives. nih.gov

Using solution-phase or polymer-supported parallel synthesis, the carboxylic acid can be readily converted into a wide array of amides, esters, and other functional groups. nih.gov This approach enables the rapid creation of a library where one part of the molecule (the benzoxazole core) is kept constant to ensure a foundational level of biological activity, while the other part is varied to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For example, a library of amides could be generated by reacting the parent acid with hundreds of different amines, and this library could then be screened against a panel of kinases, proteases, or microbial strains to identify novel inhibitors or antimicrobial agents. nih.govmdpi.com

The integration of such benzoxazole-based libraries with modern HTS platforms, including cell-based assays and automated microscopy, can accelerate the identification of hit compounds. nih.gov Furthermore, the development of methods to screen for covalent binders is an emerging area where derivatives of this scaffold could be employed. acs.org By incorporating a mild electrophile into the structure, researchers could screen for compounds that form a permanent covalent bond with their biological target, a strategy that often leads to highly potent and selective drugs.

Development of Multifunctional Benzoxazole Scaffolds for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, have complex pathologies involving multiple biological pathways. This has spurred interest in developing multifunctional compounds that can modulate several targets simultaneously. The benzoxazole core is known to be a "privileged structure," meaning it can serve as a ligand for multiple biological targets. nih.govperiodikos.com.br This inherent promiscuity can be harnessed to design multifunctional scaffolds based on this compound.

Future research will involve the strategic decoration of the benzoxazole scaffold with different pharmacophores to create hybrid molecules with dual or multiple modes of action. For instance, one could envision a molecule where the benzoxazole core provides anti-inflammatory activity by inhibiting one enzyme, while a second functional group, attached via the propanoic acid linker, is designed to inhibit a different target, such as a protein kinase involved in cell proliferation. tandfonline.com

These multifunctional agents could also combine therapeutic and diagnostic (theranostic) capabilities. A derivative could be designed to not only inhibit a specific enzyme but also to act as a fluorescent reporter for that same enzyme. This would allow for simultaneous treatment and real-time monitoring of the therapeutic effect at the molecular level within living cells. The development of such intelligent, multifunctional molecules represents a significant step towards personalized medicine.

Table 2: Examples of Potential Multifunctional Scaffolds

| Function 1 (from Benzoxazole Core) | Function 2 (from Derivatization) | Potential Application |

| VEGFR-2 Inhibition | Apoptosis Induction | Cancer Therapy |

| Antimicrobial Activity | Fluorescence Reporting | Theranostics for Infection |

| Anti-inflammatory | Neuroprotective | Neurodegenerative Disease |

Exploration in Emerging Areas of Chemical Biology and Biological Material Science

The unique properties of the benzoxazole heterocycle extend beyond traditional drug discovery into the realm of biological material science. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. acs.org While traditionally synthesized under harsh conditions, new methods are being explored to create these materials from "smart" benzoxazine precursors, a related class of compounds. This opens the door for creating novel, biocompatible, and potentially biodegradable materials based on the benzoxazole structure.

Derivatives of this compound could serve as monomers or cross-linking agents in the synthesis of advanced biomaterials. For example, the propanoic acid group could be used to polymerize the molecules into biocompatible scaffolds for tissue engineering. The inherent fluorescence of the benzoxazole units within the polymer matrix could be used to monitor the material's integrity and degradation in real-time.

Another emerging application is the use of benzoxazole compounds as authentication markers in polymer-based articles, including those used for medical devices or data storage. google.com Their unique spectroscopic signatures can be embedded into a material to verify its origin and prevent counterfeiting. Furthermore, the development of bio-based benzoxazine resins from natural phenols points towards a future of sustainable, high-performance materials derived from renewable resources, a field where benzoxazole chemistry is poised to make a significant contribution. nih.gov

常见问题

Q. What are the recommended synthetic routes for 3-(1,3-Benzoxazol-5-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 5-aminophenol derivatives with β-keto esters to form the benzoxazole core. Subsequent hydrolysis of the ester group yields the propanoic acid moiety. Key steps include:

- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or acetyl groups to prevent side reactions during cyclization .

- Catalytic optimization : Employ palladium-catalyzed cross-coupling for regioselective benzoxazole formation, monitored via TLC and HPLC for purity (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, PPh₃, DMF, 80°C | 68 | 92 |

| Hydrolysis | NaOH (2M), EtOH, reflux | 85 | 95 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₁H₉NO₃, theoretical 217.06 g/mol).

- ¹H/¹³C NMR to verify benzoxazole proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and carboxylic acid functionality (δ 12.1 ppm) .

- HPLC-DAD with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the benzoxazole nitrogen (LUMO ≈ -1.8 eV) is prone to electrophilic attacks .

- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to predict binding affinities (ΔG ≈ -9.2 kcal/mol) .

- Data Table :

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.3 |

| LUMO Energy (eV) | -1.8 |

| LogP (Predicted) | 1.7 |

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Variable temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .

- X-ray crystallography : Resolve ambiguous NOESY correlations by determining solid-state conformation (e.g., dihedral angle between benzoxazole and propanoic acid: 15.3°) .

- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in benzoxazole .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodological Answer :

- Kinetic studies : Monitor degradation via UV-Vis (λ_max = 270 nm) in buffers (pH 2–10). Stability is optimal at pH 7.4 (t₁/₂ > 48 hrs), but degrades rapidly in acidic conditions (t₁/₂ = 3 hrs at pH 2) .

- Microscopy : Use fluorescence lifetime imaging (FLIM) to track aggregation in PBS vs. DMSO .

Methodological Design Considerations

Q. What factorial design approaches are suitable for optimizing reaction conditions?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Catalyst loading (0.5–1.5 mol%), temperature (70–90°C), solvent (DMF vs. THF).

- Response surface modeling : Identify optimal conditions (e.g., 1 mol% catalyst, 80°C, DMF) for maximal yield (82%) .

Q. How can surface chemistry studies enhance understanding of its interactions in heterogeneous catalysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。